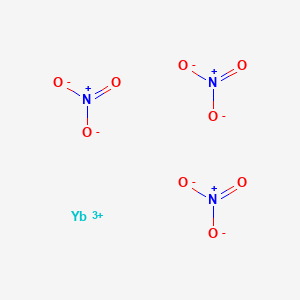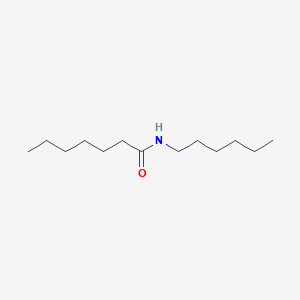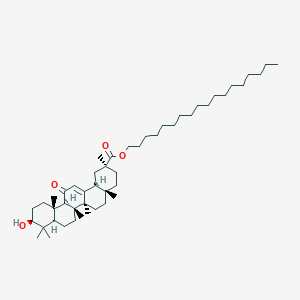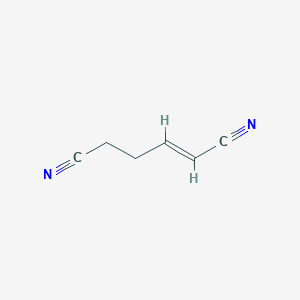
2-Hexenedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenedinitrile is a chemical compound with the molecular formula C6H8N2. It is also known as 1,6-dicyanohexene or 1,6-hexadiene-1,6-dinitrile. This compound is of great interest to the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-hexenedinitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle. Specifically, it has been shown to induce G2/M cell cycle arrest, which prevents the cells from dividing and proliferating.
Effets Biochimiques Et Physiologiques
2-Hexenedinitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-hexenedinitrile has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-hexenedinitrile is its relatively simple synthesis method. It can be synthesized using readily available starting materials and standard laboratory equipment. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation of 2-hexenedinitrile is its toxicity. It is a highly toxic compound and should be handled with care in the laboratory.
Orientations Futures
There are several future directions for research on 2-hexenedinitrile. One area of interest is the development of new synthetic routes to this compound. This could include the use of alternative starting materials or catalysts to improve the efficiency and selectivity of the synthesis. Another area of interest is the investigation of its potential as a drug candidate. Further studies are needed to determine its efficacy and safety in vivo. Finally, 2-hexenedinitrile could be further explored for its potential applications in materials science, such as the development of new polymers or liquid crystals.
Méthodes De Synthèse
2-Hexenedinitrile can be synthesized by the reaction of 1,6-hexadiene with hydrogen cyanide in the presence of a catalyst. This reaction is known as the Strecker synthesis. The reaction proceeds via the formation of an imine intermediate, which then reacts with hydrogen cyanide to form the dinitrile.
Applications De Recherche Scientifique
2-Hexenedinitrile has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of complex organic molecules. It has also been used in the development of new materials, such as polymers and liquid crystals. In addition, 2-hexenedinitrile has shown promise as a potential drug candidate due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
13042-02-9 |
|---|---|
Nom du produit |
2-Hexenedinitrile |
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2 |
Clé InChI |
ZQOHAQBXINVHHC-HNQUOIGGSA-N |
SMILES isomérique |
C(CC#N)/C=C/C#N |
SMILES |
C(CC#N)C=CC#N |
SMILES canonique |
C(CC#N)C=CC#N |
Autres numéros CAS |
13042-02-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



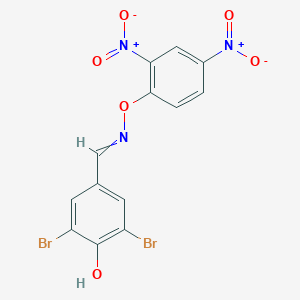
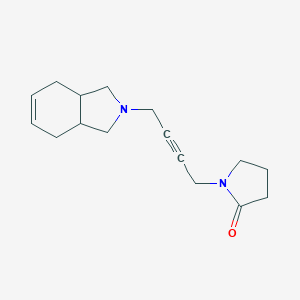
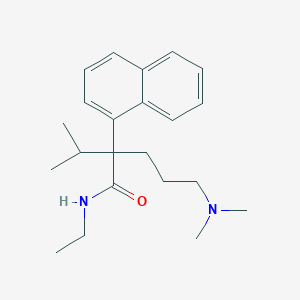
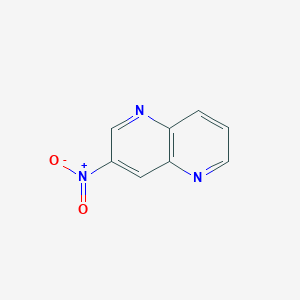
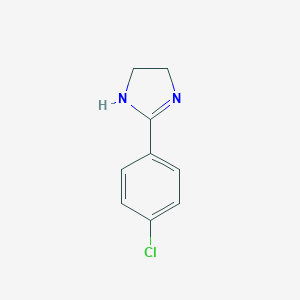
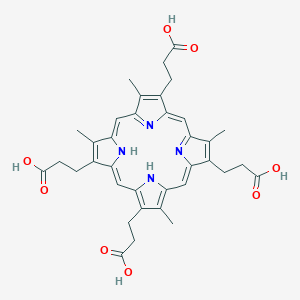
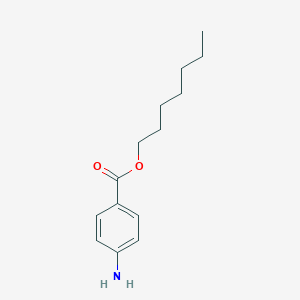
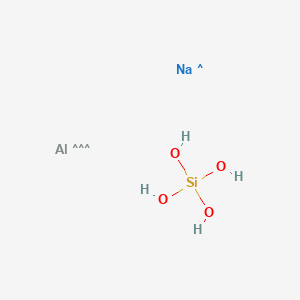
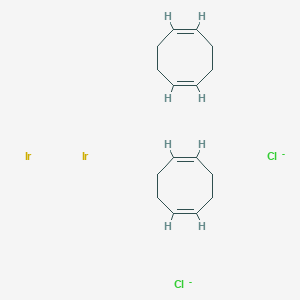

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
